

Confirming the Structure of 4-Fluorophenyl Acetate: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 4-Fluorophenyl acetate

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This guide provides a comprehensive comparison of spectroscopic data for **4-fluorophenyl acetate** against its non-fluorinated analog, phenyl acetate, and a related halogenated compound, 4-chlorophenyl acetate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the structural confirmation of **4-fluorophenyl acetate**.

Spectroscopic Data Comparison

The structural identity of **4-fluorophenyl acetate** can be unequivocally confirmed by analyzing its unique spectroscopic fingerprint and comparing it with related compounds. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

^1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The data for **4-fluorophenyl acetate** shows characteristic shifts and coupling patterns influenced by the electron-withdrawing fluorine atom.

Compound	Chemical Shift (δ) ppm - Aromatic Protons (Integration)	Chemical Shift (δ) ppm - Methyl Protons (Integration)
4-Fluorophenyl acetate	~7.1 (m, 4H)	~2.2 (s, 3H)
Phenyl acetate	7.07-7.39 (m, 5H)[1]	2.29 (s, 3H)[1]
4-Chlorophenyl acetate	~7.0-7.4 (m, 4H)	~2.3 (s, 3H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy probes the carbon framework of a molecule. The presence of the fluorine atom in **4-fluorophenyl acetate** significantly influences the chemical shifts of the aromatic carbons, particularly the carbon directly bonded to fluorine (C-F bond), which exhibits a large chemical shift and a characteristic coupling (¹JCF).

Compound	C=O	C-O (Aromatic)	C-F/C-Cl (Aromatic)	Aromatic Carbons	CH ₃
4-Fluorophenyl acetate	~169	~147	~160 (d, ¹ JCF ≈ 245 Hz)	~123, ~116	~21
Phenyl acetate	169.5	150.7	-	121.6, 125.8, 129.4	21.2[1][2]
4-Chlorophenyl acetate	~169	~149	~131	~123, ~129	~21

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule. The key absorption bands for the phenyl acetates are the C=O stretch of the ester group and the C-O stretches. The C-F bond in **4-fluorophenyl acetate** also gives rise to a characteristic absorption band.

Compound	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-F/C-Cl Stretch (cm ⁻¹)
4-Fluorophenyl acetate	~1765	~1200, ~1160	~1215
Phenyl acetate	~1760	~1215, ~1190	-
4-Chlorophenyl acetate	~1765	~1210, ~1165	~1090

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak (M^+) confirms the molecular weight of the compound. The fragmentation pattern gives clues about the structure. For **4-fluorophenyl acetate**, the presence of fluorine is confirmed by the mass of the molecular ion.

Compound	Molecular Ion (M^+) (m/z)	Key Fragment Ions (m/z)
4-Fluorophenyl acetate	154	112, 84, 43
Phenyl acetate	136	94, 66, 43
4-Chlorophenyl acetate	170/172 (isotope pattern)	128/130, 99, 63, 43[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- **Instrument:** A 400 MHz or 500 MHz NMR spectrometer.
- **1H NMR Acquisition:**

- Acquire a one-dimensional proton spectrum using a standard pulse sequence.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.

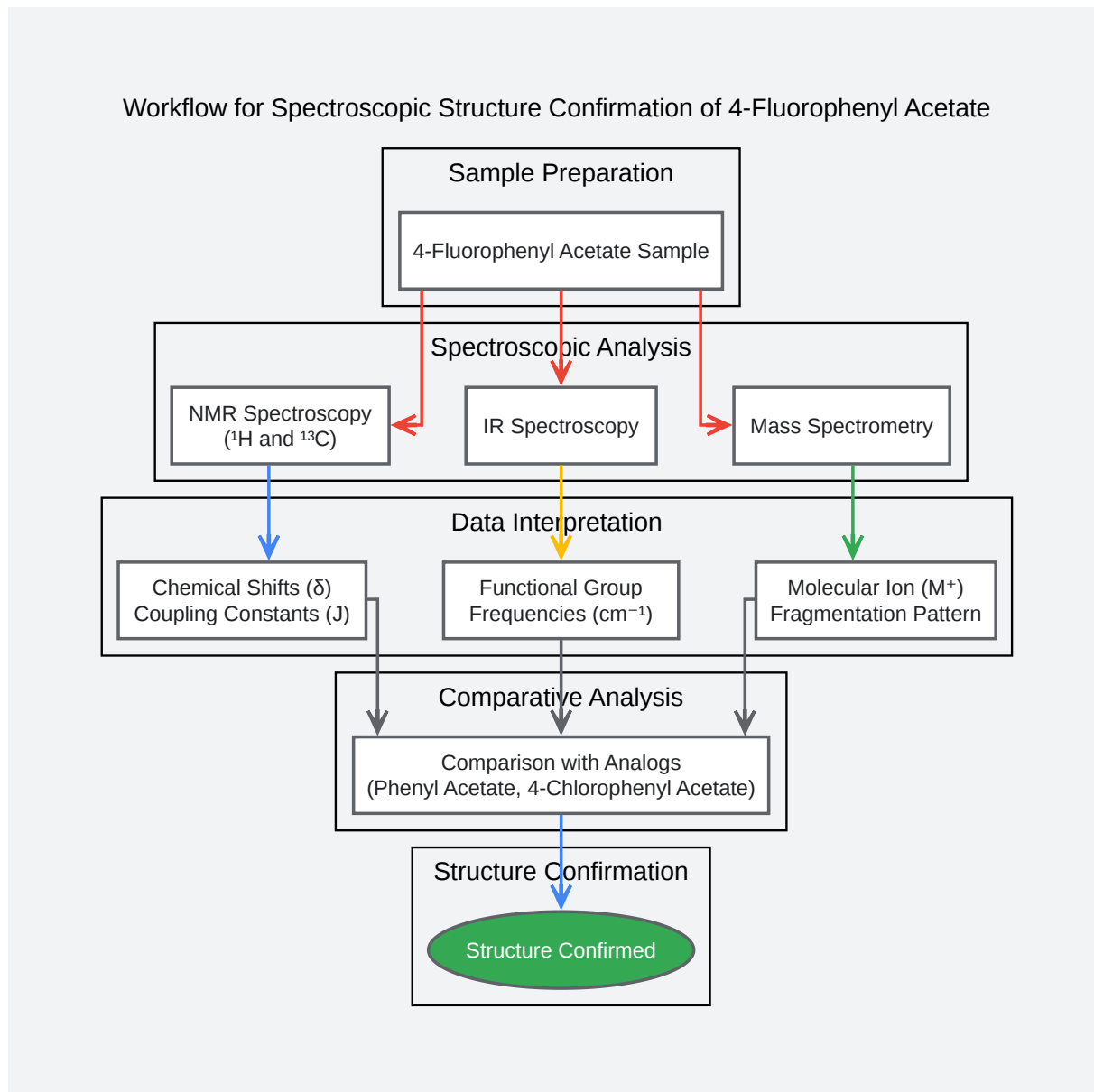
- Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like phenyl acetates.
- Ionization: Use Electron Impact (EI) ionization at 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition:
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
 - The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for confirming the structure of **4-Fluorophenyl acetate** using the described spectroscopic techniques.



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Caption: Logical workflow for the spectroscopic confirmation of **4-Fluorophenyl Acetate**.

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